molecular formula C14H12N2O B8725433 3-(3-Aminophenoxymethyl)benzonitrile

3-(3-Aminophenoxymethyl)benzonitrile

Cat. No.: B8725433
M. Wt: 224.26 g/mol
InChI Key: XRNLICHNZSWAFL-UHFFFAOYSA-N
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Description

3-(3-Aminophenoxymethyl)benzonitrile is a benzonitrile derivative characterized by a 3-aminophenoxymethyl substituent attached to the benzene ring. This compound combines a nitrile group, which confers electron-withdrawing properties, with an aminophenoxy moiety capable of hydrogen bonding and hydrophobic interactions. Such structural features make it a candidate for pharmaceutical and agrochemical applications, particularly as an intermediate in drug synthesis. The aminophenoxy group enhances solubility and bioavailability compared to simpler benzonitrile derivatives, while the nitrile group may contribute to binding specificity in biological targets .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-[(3-aminophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H12N2O/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14/h1-8H,10,16H2

InChI Key

XRNLICHNZSWAFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenoxymethyl)benzonitrile typically involves the reaction of 3-aminophenol with 3-chloromethylbenzonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the chloromethyl group of 3-chloromethylbenzonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient mixing, and controlled reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenoxymethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(3-Aminophenoxymethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenoxymethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 3-(3-Aminophenoxymethyl)benzonitrile and its analogs:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-aminophenoxymethyl, benzonitrile ~224.2 (estimated) Pharmaceutical intermediate, H-bond donor/acceptor
2-(3-Aminophenoxy)benzonitrile (3C) 3-aminophenoxy, benzonitrile 211.0 Colorless oil, Rf = 0.40; LC/MS (m/z 211.0)
3-Amino-4-chlorobenzonitrile 3-amino, 4-chloro, benzonitrile 152.6 Chloro substitution enhances hydrophobicity
3-(Ferrocenylmethylamino)benzonitrile (3FMAB) Ferrocenylmethylamino, benzonitrile ~317.3 (estimated) Electrochemical activity, DPPH radical binding
(R)-3-((3-Amino-4-fluorophenyl)... oxalate Fluorophenyl, cyclopropylmethylamino, benzonitrile ~393.8 (estimated) Enhanced target selectivity, medicinal chemistry
3-(2-Bromoacetyl)benzonitrile Bromoacetyl, benzonitrile 224.0 Reactive alkylating agent, synthetic intermediate

Pharmacological Potential

  • Target Selectivity: The fluorophenyl and cyclopropylmethylamino groups in (R)-3-((3-Amino-4-fluorophenyl)...
  • Solubility and Bioavailability: The aminophenoxy group in this compound balances polarity, enhancing solubility compared to purely hydrophobic analogs like 3-Amino-4-chlorobenzonitrile .

Binding and Interaction Studies

  • 5FB Ligand Analogs : Structural similarity searches (e.g., KEGG database) identified 55 analogs of 5FB, with 8 showing >0.30 similarity scores. This underscores the importance of substituent positioning for receptor binding .
  • DPPH Radical Binding : 3FMAB demonstrated chemical interaction with DPPH radicals, while 2-substituted analogs (e.g., 2FMAB) relied on electrostatic interactions, highlighting positional effects on reactivity .

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